molecular formula C13H14O5 B1627062 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID CAS No. 69260-39-5

4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID

Cat. No.: B1627062
CAS No.: 69260-39-5
M. Wt: 250.25 g/mol
InChI Key: ARJUGLWKXOLVIN-UHFFFAOYSA-N
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Description

4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.2467 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology,

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-9(2)13(16)18-8-7-17-11-5-3-10(4-6-11)12(14)15/h3-6H,1,7-8H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJUGLWKXOLVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575236
Record name 4-{2-[(2-Methylacryloyl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69260-39-5
Record name 4-[2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69260-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(2-Methylacryloyl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of p-(2-hydroxyethoxy)-benzoic acid, 130 g of methacrylic acid, 5 g of p-toluenesulfonic acid and 5 g of hydroquinone as an inhibitor are dissolved in 200 ml of CHCl3 and the solution is refluxed in a 500 ml flask, fitted with a water separator and reflux condenser, until about 6 ml of water have separated out (about 20 hours). The cooled solution is introduced into about 1 liter of ether and is washed with 5 portions of water each of about 200 ml. After drying the solution with Na2SO4, the solvents are stripped off and the crude product is recrystallized as described under 1.1.1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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